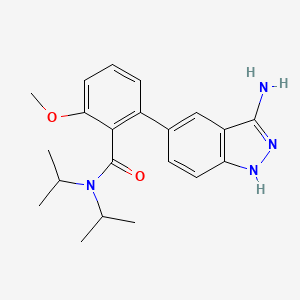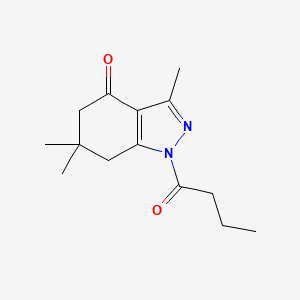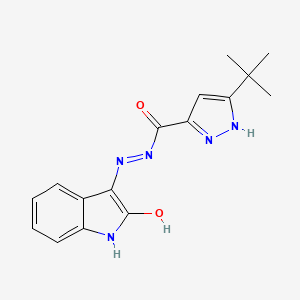![molecular formula C17H19N3OS B5639972 N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5639972.png)
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide, also known as PBTZ169, is a synthetic compound that has shown promising results in the treatment of tuberculosis (TB).
Mechanism of Action
The exact mechanism of action of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide is not fully understood. However, studies have suggested that it targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including mycolic acids and arabinogalactan. This leads to disruption of the cell wall and eventual death of the bacteria.
Biochemical and Physiological Effects
Studies have shown that N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide has low toxicity in vivo and does not cause significant adverse effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide is its potent activity against drug-resistant TB strains. This makes it a promising candidate for the development of new TB drugs. However, one of the limitations of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide could focus on several areas, including optimization of the synthesis method to improve yield and purity, further elucidation of the compound's mechanism of action, and evaluation of its efficacy in clinical trials. Additionally, studies could investigate the potential use of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide in combination with other TB drugs to improve treatment outcomes.
Synthesis Methods
The synthesis of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-(2-aminoethyl)thiophene with 1-propyl-1H-benzimidazole-2-carbaldehyde, followed by the addition of a carboxylic acid and a coupling agent. The final product is obtained through purification and isolation.
Scientific Research Applications
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of TB. In vitro and in vivo studies have shown that N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It has also been shown to have synergistic effects when used in combination with other TB drugs, such as rifampicin and isoniazid.
properties
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVJTDRPBADKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)
![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)

![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
![N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5639966.png)

![2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5639969.png)